molecular formula C10H9N3O3 B1229193 4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid

4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid

Cat. No. B1229193
M. Wt: 219.2 g/mol
InChI Key: UHIPOIZUICTQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methyl-1-oxido-2-triazol-1-iumyl)benzoic acid is a member of triazoles.

Scientific Research Applications

Structural Analysis and Activity Prediction

A study by J. Dinesh (2013) explored the structural motifs of two benzoic acids, including compounds similar to 4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid. They analyzed different structural motifs bonded through various interactions. This analysis aids in predicting the bioactivity of compounds based on structural fragments.

Complex Formation in Medicine

In the field of medicinal chemistry, the complex formation of similar benzoic acid derivatives with metal ions has been studied. Steinhauser et al. (2005) researched the complex formation with FeIII and FeII, focusing on stability, redox properties, and their roles in biological processes.

Synthesis and Characterization

Research by Rafah F.Al-Smaisim (2010) involved synthesizing various 1,2,3-Triazole compounds derived from 4-aminobenzoic acid. This work provides insights into the synthesis methods, characterization, and potential applications of these compounds in various fields.

Catalytic Applications in MOFs

Triazolium-containing metal–organic frameworks (MOFs) were studied by [Burgun et al. (2013)] for their potential use as heterogeneous catalyst platforms. This research underscores the significance of such compounds in developing materials for catalysis.

Supramolecular Complexes

A study by Da-Wei Wang et al. (2018) involved synthesizing and characterizing supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives. This highlights their potential in developing materials with unique structural, thermal, and photoluminescence properties.

Synthesis and Antimicrobial Activity

N. Upmanyu et al. (2012) conducted research on triazoles and their derivatives, focusing on their synthesis and antimicrobial properties. This study adds to the understanding of the potential medical applications of these compounds.

Catalytic Oxidation and Hydrogenation

The work by Fariha Saleem et al. (2013) explored the use of triazole-based ligands in catalytic oxidation and transfer hydrogenation processes, demonstrating the versatility of these compounds in chemical reactions.

Microwave-Assisted Synthesis

The microwave synthesis of triazoles, including methods for their efficient production, was studied by A. Lakshman et al. (2009). This research is crucial for understanding scalable and efficient synthesis techniques.

properties

Product Name

4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid

Molecular Formula

C10H9N3O3

Molecular Weight

219.2 g/mol

IUPAC Name

4-(4-methyl-1-oxidotriazol-1-ium-2-yl)benzoic acid

InChI

InChI=1S/C10H9N3O3/c1-7-6-12(16)13(11-7)9-4-2-8(3-5-9)10(14)15/h2-6H,1H3,(H,14,15)

InChI Key

UHIPOIZUICTQEI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN([N+](=C1)[O-])C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid
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4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid
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4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid
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4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid
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4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid
Reactant of Route 6
4-(4-Methyl-1-oxido-2-triazol-1-iumyl)benzoic acid

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